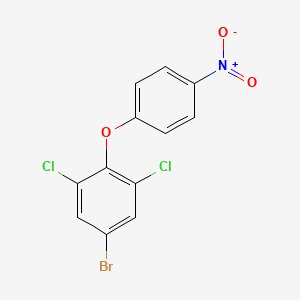
5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Métodos De Preparación
The synthesis of 5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route involves the nitration of a precursor compound, followed by bromination and chlorination under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Halogen atoms can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogen atoms influences its reactivity and interaction with other molecules. These interactions can affect various biochemical pathways, depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene include:
5-Bromo-1,3-dichloro-2-isopropoxybenzene: This compound has an isopropoxy group instead of a nitrophenoxy group.
1-Bromo-3,4-dichlorobenzene: Lacks the nitrophenoxy group but shares the bromine and chlorine substitutions.
Propiedades
Número CAS |
383180-97-0 |
|---|---|
Fórmula molecular |
C12H6BrCl2NO3 |
Peso molecular |
362.99 g/mol |
Nombre IUPAC |
5-bromo-1,3-dichloro-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6BrCl2NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H |
Clave InChI |
XCNZXCSEEBFTLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
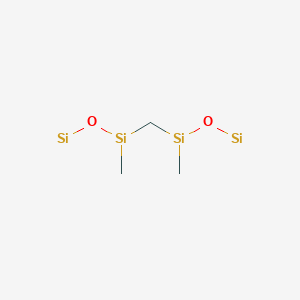
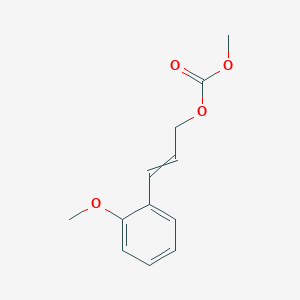

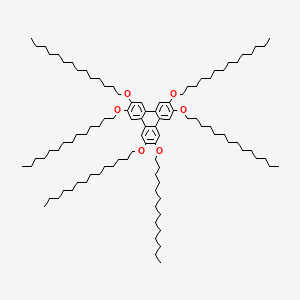
![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
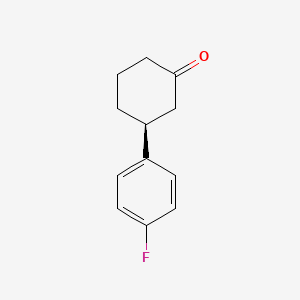
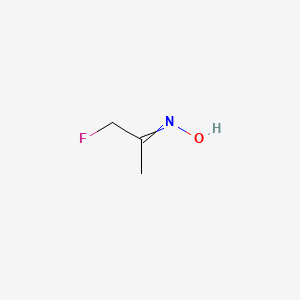
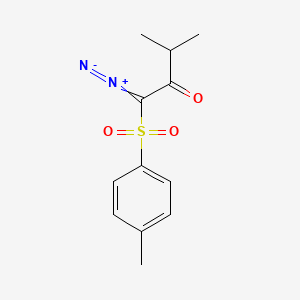
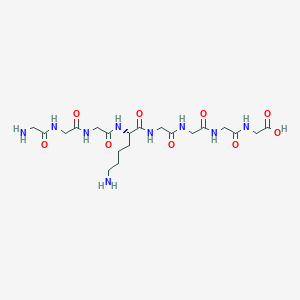
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)
